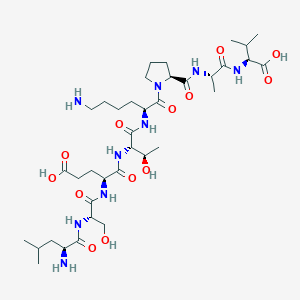

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine

概要

説明

PKC阻害スクランブルペプチド: は、プロテインキナーゼC(PKC)の活性を阻害するために設計された合成ペプチドです。 PKCは、細胞の増殖、分化、アポトーシスなど、さまざまな細胞プロセスにおいて重要な役割を果たす、リン脂質依存性セリン/スレオニンキナーゼのファミリーです 。スクランブルペプチドは、観察された効果がPKC活性の阻害に特異的であることを確認するために、実験で対照としてよく使用されます。

作用機序

PKC阻害スクランブルペプチドの作用機序は、PKCの活性部位に結合して、基質のリン酸化を阻害する能力に関与しています。この阻害は、PKC媒介シグナル伝達経路を阻害し、細胞応答の変化につながります。 ペプチドは、さまざまな細胞プロセスに関与する特定のPKCアイソザイムを標的としています .

類似の化合物との比較

類似の化合物:

ビスインドリルマレイミドI: PKCの競合的阻害剤であり、PKCを活性化されたコンフォメーションで安定化します.

ビスインドリルマレイミドIV: 不活性なPKCを標的とし、不活性なコンフォメーションで安定化させる、非競合的阻害剤.

ミリストイル化PKC阻害剤: ミリストイル化されていない阻害剤と比較して、標的PKCアイソザイムに対する阻害効果が高いことを示します.

独自性: PKC阻害スクランブルペプチドは、対照ペプチドとしての設計においてユニークであり、実験で観察される効果がPKC阻害に特異的であることを確認します。 この特異性により、研究設定において貴重なツールとなっています .

準備方法

合成経路と反応条件: PKC阻害スクランブルペプチドの合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された増殖するペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、次の手順が含まれます。

樹脂への負荷: 最初のアミノ酸が樹脂に結合されます。

脱保護: アミノ酸の保護基が除去されます。

カップリング: 次のアミノ酸が活性化され、増殖するペプチド鎖に結合されます。

繰り返し: ステップ2と3は、目的のペプチド配列が得られるまで繰り返されます。

切断: ペプチドは樹脂から切断され、精製されます.

工業生産方法: PKC阻害スクランブルペプチドの工業生産は、ラボでの合成と同様の原則に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と一貫性を高めるために頻繁に使用されます。 次に、ペプチドは高速液体クロマトグラフィー(HPLC)を使用して精製され、質量分析法で特性評価されます .

化学反応の分析

反応の種類: PKC阻害スクランブルペプチドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: ペプチドは、特にメチオニンとシステイン残基で酸化される可能性があります。

還元: ペプチド内のジスルフィド結合は、遊離チオールに還元できます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

主要な生成物: これらの反応から生成される主要な生成物は、ペプチドに行われた特定の修飾によって異なります。 たとえば、酸化はスルホキシドまたはジスルフィドの形成につながる可能性がありますが、還元は遊離チオール基をもたらす可能性があります .

科学研究アプリケーション

PKC阻害スクランブルペプチドは、科学研究において幅広い用途を持っています。

化学: さまざまな化学反応におけるPKCの役割を調査する研究の対照として使用されます。

生物学: 細胞シグナル伝達経路におけるPKCの役割とその細胞挙動への影響を理解するのに役立ちます。

医学: PKCが関与する癌、心血管疾患、神経疾患など、さまざまな疾患における潜在的な治療用途について調査されています。

科学的研究の応用

PKC Inhibitor Scramble Peptide has a wide range of applications in scientific research:

Chemistry: Used as a control in studies investigating the role of PKC in various chemical reactions.

Biology: Helps in understanding the role of PKC in cellular signaling pathways and its impact on cell behavior.

Medicine: Investigated for its potential therapeutic applications in diseases where PKC is implicated, such as cancer, cardiovascular diseases, and neurological disorders.

Industry: Used in the development of diagnostic tools and therapeutic agents targeting PKC.

類似化合物との比較

Bisindolylmaleimide I: A competitive inhibitor of PKC that stabilizes PKC in its activated conformation.

Bisindolylmaleimide IV: An uncompetitive inhibitor that targets quiescent PKC and stabilizes it in the quiescent conformation.

Myristoylated PKC Inhibitors: Show higher inhibitory effects on target PKC isozymes compared to non-myristoylated inhibitors.

Uniqueness: PKC Inhibitor Scramble Peptide is unique in its design as a control peptide, ensuring that the observed effects in experiments are specific to PKC inhibition. This specificity makes it a valuable tool in research settings .

特性

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65N9O13/c1-18(2)16-22(39)31(52)43-25(17-47)33(54)41-23(12-13-27(49)50)32(53)45-29(21(6)48)35(56)42-24(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)40-20(5)30(51)44-28(19(3)4)37(58)59/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,55)(H,41,54)(H,42,56)(H,43,52)(H,44,51)(H,45,53)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHLKAOQRLLRKT-XMTFRXHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65N9O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)